Potent Nanomolar Displacement of Human Tau Aggregates: A Key Differentiator for Neurodegeneration Models
2-(4-Isopropylphenyl)thiazolidine demonstrates potent, low nanomolar affinity for human tau aggregates. In a fluorescence-based displacement assay, it displaced thiazine red R from recombinant human tau aggregates with an IC50 of 1.41 nM [1]. This high potency is a critical differentiator from many other thiazolidine derivatives evaluated in tau aggregation assays, which typically exhibit activity in the micromolar range. For example, a series of 2,4-thiazolidinedione (TZD) derivatives, which are structurally related but distinct from the non-carboxylic acid thiazolidine scaffold, demonstrated IC50 values for tau aggregation inhibition in the range of 16.1 µM to >100 µM [2].
| Evidence Dimension | Inhibition of Tau Aggregate Binding |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | Representative 2,4-thiazolidinedione (Compound 5l): IC50 = 16.1 µM |
| Quantified Difference | Target compound is >11,000-fold more potent |
| Conditions | Displacement of thiazine red R from human Tau aggregate expressed in E. coli after 30 mins by fluorimetric analysis |
Why This Matters
The 11,000-fold greater potency compared to a common alternative scaffold justifies the selection of 2-(4-isopropylphenyl)thiazolidine as a highly sensitive probe for tau-targeted assays and as a superior starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50402408 / CHEMBL2203332: Affinity Data for 2-(4-Isopropylphenyl)thiazolidine. View Source
- [2] Design, Synthesis, and Biological Evaluation of a Novel Series of Thiazolidinediones as Dual GSK-3β and Tau Aggregation Inhibitors. (2025). PubMed. View Source
